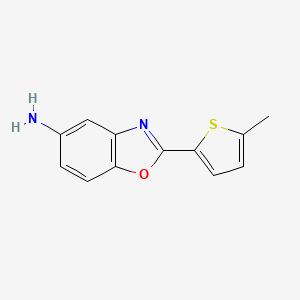

2-(5-Methylthiophen-2-yl)-1,3-benzoxazol-5-amine

Description

2-(5-Methylthiophen-2-yl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 5-methylthiophen-2-yl group at position 2 and an amine group at position 3. Benzoxazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with nucleic acid bases and their ability to engage in hydrogen bonding and π-π interactions. This compound’s molecular formula is C12H11N3OS, with a molecular weight of 245.3 g/mol (estimated).

Properties

CAS No. |

52331-75-6 |

|---|---|

Molecular Formula |

C12H10N2OS |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C12H10N2OS/c1-7-2-5-11(16-7)12-14-9-6-8(13)3-4-10(9)15-12/h2-6H,13H2,1H3 |

InChI Key |

CVJFDZVKRRWCPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-5-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

2-(Thiophen-2-yl)-1,3-benzothiazol-5-amine ()

- Structural Difference : Replaces the benzoxazole oxygen with sulfur (benzothiazole core).

- Impact: Increased lipophilicity due to sulfur’s higher atomic polarizability. Potential for stronger π-π stacking but reduced hydrogen-bonding capacity compared to benzoxazole.

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine ()

- Structural Difference : Replaces benzoxazole with 1,3,4-oxadiazole.

- Impact :

- Oxadiazole’s electron-deficient nature enhances metabolic stability but may reduce solubility.

- Molecular weight: 181.22 g/mol (vs. 245.3 g/mol for the target compound).

Substituent Variations on Benzoxazole Core

2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine ()

- Structural Difference : Pyridinyl group replaces methylthiophene.

- Impact :

- Introduces basic nitrogen, improving water solubility (pKa ~6.5 for pyridine).

- Molecular weight: 211.22 g/mol (lighter due to absence of sulfur and methyl group).

2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine ()

- Structural Difference : Chlorophenyl substituent instead of methylthiophene.

- Impact :

- Chlorine increases electronegativity and lipophilicity (Cl logP ~2.7 vs. S logP ~1.5).

- Molecular weight: 259.7 g/mol (higher due to chlorine).

2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine ()

- Structural Difference : Dichloro-methoxyphenyl group.

- Impact :

- Enhanced steric bulk and electron-withdrawing effects may reduce metabolic clearance.

- Molecular weight: 309.15 g/mol .

Functional Group Modifications

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine ()

- Structural Difference : Benzylsulfanyl group at position 2.

- Molecular weight: 256.33 g/mol.

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine ()

- Structural Difference : Methoxyethyl substituent.

- Impact :

- Ether group enhances solubility but may reduce membrane permeability.

- Molecular weight: 192.22 g/mol .

N-(7-Chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine (H-014) ()

- Structural Difference: 4-Aminoquinoline and piperazinyl groups.

- Biological Relevance : Demonstrated low re-rank score (115.423 ) in docking studies, suggesting strong target affinity.

- Impact of Target Compound : Methylthiophene may offer improved selectivity for sulfur-rich binding pockets compared to piperazine.

BAY-4931 (PPARγ Agonist Derivatives) (–11)

- Structural Difference : Ethylphenyl or halogenated aryl groups at position 2.

- Biological Relevance: Covalent PPARγ agonists with IC50 values in nanomolar range.

- Impact of Target Compound : Methylthiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier substituents.

Physicochemical and ADMET Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | H-Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | 245.3 | ~2.1 | ~0.05 (low) | 2/4 |

| 2-(Pyridin-3-yl)-analog | 211.22 | ~1.8 | ~0.1 | 2/5 |

| 2-(4-Chlorophenyl)-analog | 259.7 | ~2.7 | ~0.02 | 2/3 |

| 2-(Benzylsulfanyl)-analog | 256.33 | ~3.0 | ~0.01 | 2/3 |

Key Observations :

- Chlorophenyl and benzylsulfanyl analogs exhibit higher logP, likely reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.